t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate
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Overview
Description
t-Butyl(E)-7-[3’-(4’‘-fluorophenyl)-1’methylethyl-indol-2’-yl]-3-hydroxy-5-oxo-6-heptenoate is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an indole moiety, and a heptenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
t-Butyl(E)-7-[3’-(4’‘-fluorophenyl)-1’methylethyl-indol-2’-yl]-3-hydroxy-5-oxo-6-heptenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
t-Butyl(E)-7-[3’-(4’‘-fluorophenyl)-1’methylethyl-indol-2’-yl]-3-hydroxy-5-oxo-6-heptenoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of t-Butyl(E)-7-[3’-(4’‘-fluorophenyl)-1’methylethyl-indol-2’-yl]-3-hydroxy-5-oxo-6-heptenoate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity towards certain targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- t-Butyl(E)-7-[3’-(4’‘-chlorophenyl)-1’methylethyl-indol-2’-yl]-3-hydroxy-5-oxo-6-heptenoate
- t-Butyl(E)-7-[3’-(4’‘-bromophenyl)-1’methylethyl-indol-2’-yl]-3-hydroxy-5-oxo-6-heptenoate
Uniqueness
t-Butyl(E)-7-[3’-(4’‘-fluorophenyl)-1’methylethyl-indol-2’-yl]-3-hydroxy-5-oxo-6-heptenoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts. The fluorine atom’s electronegativity and small size contribute to the compound’s distinct properties.
Properties
Molecular Formula |
C28H32FNO4 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
tert-butyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate |
InChI |
InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,22,32H,16-17H2,1-5H3/b15-14+ |
InChI Key |
IZJOKSSEMQWDSZ-CCEZHUSRSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)CC(CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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